1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used[][1].
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of fine chemicals and pharmaceuticals[][1].
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine can be compared with similar compounds such as:
1-(3-Fluoro-4-methoxyphenyl)ethanone: This compound has a similar structure but differs in the presence of an ethanone group instead of a cyclobutanamine group.
3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: This compound has a similar cyclobutanamine structure but differs in the substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-3-8(7-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
FTUFRAORFUSGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.